4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 137079-02-8
VCID: VC6112133
InChI: InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2
SMILES: C1C(O1)CN2C=C(C=N2)[N+](=O)[O-]
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

CAS No.: 137079-02-8

Cat. No.: VC6112133

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14

* For research use only. Not for human or veterinary use.

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole - 137079-02-8

Specification

CAS No. 137079-02-8
Molecular Formula C6H7N3O3
Molecular Weight 169.14
IUPAC Name 4-nitro-1-(oxiran-2-ylmethyl)pyrazole
Standard InChI InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2
Standard InChI Key VIZVMNQUUUAGAW-UHFFFAOYSA-N
SMILES C1C(O1)CN2C=C(C=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of the compound, 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole, reflects its structural components: a pyrazole ring substituted with a nitro group (-NO₂) at position 4 and an oxirane (epoxide) moiety at position 1 via a methylene bridge. The presence of the epoxide group introduces reactivity due to the strained three-membered ring, making it a valuable intermediate in ring-opening reactions .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number137079-02-8
Molecular FormulaC₆H₇N₃O₃
Molecular Weight169.14 g/mol
Purity≥99% (as reported by suppliers)
AppearanceWhite crystalline powder

Spectral Data

While direct spectral data for this compound is limited, analogous pyrazole derivatives exhibit characteristic infrared (IR) absorption bands for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and epoxide C-O-C asymmetric stretching (~1250 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy would likely show a singlet for the epoxide protons (δ 3.5–4.5 ppm) and distinct aromatic protons from the pyrazole ring (δ 7.5–8.5 ppm) .

Synthesis and Optimization

Synthetic Routes

The most documented synthesis involves the alkylation of 4-nitropyrazole (CAS 2075-46-9) with epichlorohydrin under basic conditions. This method achieves a moderate yield of 48% . The reaction proceeds via nucleophilic substitution, where the nitrogen at position 1 of the pyrazole attacks the less hindered carbon of the epichlorohydrin, followed by dehydrohalogenation to form the epoxide.

Reaction Scheme:

  • Alkylation Step:
    4-Nitropyrazole+EpichlorohydrinBaseIntermediate Chloride\text{4-Nitropyrazole} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{Intermediate Chloride}

  • Epoxide Formation:
    Intermediate ChlorideBase4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole\text{Intermediate Chloride} \xrightarrow{\text{Base}} \text{4-Nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole}

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventDichloromethane
BasePotassium carbonate
Temperature0–5°C (initial), then 25°C
Reaction Time12–24 hours
Yield48%

Challenges and Improvements

The primary limitation of this route is the moderate yield, attributed to competing side reactions such as epoxide ring-opening by residual water. Recent advances propose using anhydrous conditions and molecular sieves to suppress hydrolysis . Alternative approaches employing phase-transfer catalysts or microwave-assisted synthesis remain unexplored but could enhance efficiency.

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but hygroscopic, necessitating storage in sealed containers at 2–8°C . It exhibits limited solubility in water (<1 mg/mL) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Thermal Properties

Differential scanning calorimetry (DSC) of similar nitro-substituted pyrazoles reveals decomposition temperatures above 200°C, suggesting moderate thermal stability . The epoxide group may lower this threshold due to its inherent strain.

Pharmacological and Industrial Applications

Drug Discovery

Pyrazole derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory activities . The nitro group enhances electron-deficient character, facilitating interactions with biological targets such as nitroreductases. While specific studies on this compound are sparse, its structural analogs demonstrate inhibition of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) .

Agrochemical Uses

Epoxide-functionalized pyrazoles serve as intermediates in synthesizing herbicides and fungicides. The reactive epoxide enables conjugation with amines or thiols, generating derivatives with enhanced bioactivity .

Recent Advances and Future Directions

Novel Derivatives

Recent work explores hybrid molecules combining pyrazole-epoxide motifs with chromenones or oxadiazoles to enhance bioactivity . For example, coupling with 6-chloro-3-methyl-4H-chromen-4-one yielded analogs with antimycobacterial properties .

Computational Studies

Molecular docking studies predict strong binding affinity of this compound’s derivatives to tyrosine kinases, suggesting potential in oncology research . Further experimental validation is needed to confirm these hypotheses.

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